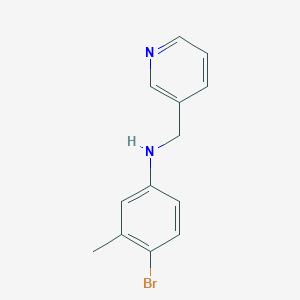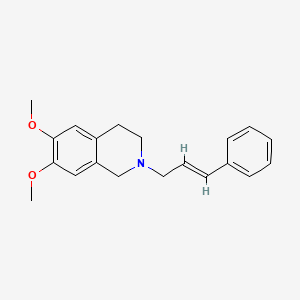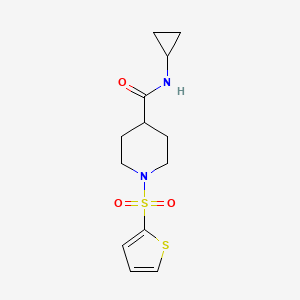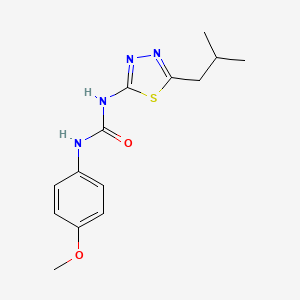
2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the class of compounds known as nitrobenzoates, which have been shown to exhibit a wide range of biological activities.
科学的研究の応用
2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological processes, but can also cause cellular damage if their levels become too high. 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has been shown to be highly selective for certain types of ROS, and can be used to monitor their levels in real-time in living cells and tissues.
作用機序
The mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate is not fully understood, but it is believed to involve the formation of a covalent adduct with the target molecule. This adduct formation can lead to changes in the electronic structure of the molecule, which can in turn affect its biological activity. In the case of ROS detection, the adduct formation with 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate leads to a change in the fluorescence properties of the molecule, allowing for its detection in biological systems.
Biochemical and Physiological Effects:
2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has been shown to have a number of biochemical and physiological effects, depending on the specific application. In addition to its use as a fluorescent probe for ROS detection, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate has also been shown to have potential applications in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro, and to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One of the major advantages of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate is its high selectivity for certain types of ROS, which allows for its use as a specific probe in biological systems. Additionally, its fluorescent properties make it easy to detect and monitor in living cells and tissues. However, there are also limitations to its use in lab experiments. For example, 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate can be toxic to cells at high concentrations, and its use may require the use of specialized equipment and techniques.
将来の方向性
There are many potential future directions for research involving 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate, which may exhibit improved selectivity and sensitivity for certain types of ROS. Additionally, there is ongoing research into the use of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is interest in exploring the potential use of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate in other areas of scientific research, such as neuroscience and environmental monitoring.
合成法
The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)phenyl 4-nitrobenzoate involves the reaction of 2-(2,5-dioxo-1-pyrrolidinyl)phenylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15-9-10-16(21)18(15)13-3-1-2-4-14(13)25-17(22)11-5-7-12(8-6-11)19(23)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMVMOTCAFVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)


![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)

![3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5843288.png)
![3,5,5-trimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5843292.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B5843312.png)

